α-Ethyltryptamine (α-ET) is a tryptamine derivative with schedule I status in the United States. It has been reported to be a potent releaser of serotonin, norepinephrine, and dopamine as well as an inhibitor of monoamine oxidase. α-Ethyltryptamine (α-ET) is a tryptamine derivative with schedule I status in the United States. It has been reported to be a potent releaser of serotonin, norepinephrine, and dopamine as well as an inhibitor of monoamine oxidase. In tests of stimulus generalization in rats, α-ET generalized to DOM and PMMA with ED50 values of 0.4 and 0.7 mg/kg, respectively. This product is intended for forensic and research applications.
α-Ethyltryptamine (α-ET) is a tryptamine derivative with schedule 1 status in the United States. α-Ethyltryptamine (α-ET) is a tryptamine derivative with schedule 1 status in the United States. It has been reported to be a potent releaser of serotonin, norepinephrine, and dopamine as well as an inhibitor of monoamine oxidase. In tests of stimulus generalization in rats, α-ET generalized to DOM and PMMA with ED50 values of 0.4 and 0.7 mg/kg, respectively. This product is intended for forensic and research applications.
Etryptamine is a member of indoles.
Alpha-ethyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
In the 1960's, alpha-ethyltryptamine (αET), a non hydrazine reversible monoamine oxidase inhibitor, was developed in the United States by the Upjohn chemical company for use as an antidepressant. αET was an FDA approved antidepressant under the name Monase. However, in 1962, after the discovery of an unacceptable incidence of agranulocytosis, the development of Monase was halted and the drug was withdrawn from potential market use. In 1993, the US Drug Enforcement Administration added αET to Schedule I of its Schedules of Controlled Substances, after an increasing incidence of its use as a recreational drug in the 1980's. Currently, αET is an illegal substance; however, it's activity is still under scientific investigation. αET is a stimulant and hallucinogen, but it is less stimulating and hallucinogenic than alpha-methyltryptamine, a closely related compound. Instead, the effects of αET, a tryptamine derivative, more closely resemble the amphetamine derived drug 3,4-methylenedioxy-N-methylamphetamine (MDMA). Similarly to MDMA, αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine. Like MDMA, increases in locomotor activity and mood elevation can be seen post administration.